methyl2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoatehydrochloride
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Overview
Description
Methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H9Cl4NO2S. This compound is known for its unique structure, which includes a thiophene ring substituted with chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate hydrochloride typically involves the reaction of 2,4,5-trichlorothiophene with appropriate reagents to introduce the amino and ester functional groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained by treating the intermediate compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate hydrochloride is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2,4-dichlorothiophen-3-yl)propanoate hydrochloride
- Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride
- Methyl 2-amino-3-(2,4,5-tribromothiophen-3-yl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate hydrochloride is unique due to the specific pattern of chlorine substitution on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-amino-3-(2,4,5-trichlorothiophen-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO2S.ClH/c1-14-8(13)4(12)2-3-5(9)7(11)15-6(3)10;/h4H,2,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQARSXFJQGTFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(SC(=C1Cl)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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